molecular formula C5H7NO2 B1581099 DL-Propargylglycine CAS No. 50428-03-0

DL-Propargylglycine

Número de catálogo B1581099
Número CAS: 50428-03-0
Peso molecular: 113.11 g/mol
Clave InChI: DGYHPLMPMRKMPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (GCL), a key enzyme involved in glutathione synthesis and the metabolic transsulfuration pathway which regulates homocysteine concentration and mediates cysteine synthesis .


Synthesis Analysis

DL-Propargylglycine has been used in studies to inhibit cystathionine γ-lyase, an enzyme involved in hydrogen sulphide synthesis and bioactivity . It has also been used in experiments involving rats, where it was found to accumulate rapidly in various tissues and serum of the rats .


Molecular Structure Analysis

The molecular formula of DL-Propargylglycine is C5H7NO2 . It has a molecular weight of 113.115 Da .

Aplicaciones Científicas De Investigación

  • Scientific Field: Biochemistry

    • DL-Propargylglycine is a derivative of the amino acid glycine . It’s used as a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
    • DL-Propargylglycine is also an inhibitor of the enzyme cystathionine γ-lyase (CSE), a key enzyme involved in glutathione synthesis .
  • Scientific Field: Medicine

    • DL-Propargylglycine has been studied for its potential therapeutic effects. For example, it has been found to reduce blood pressure and renal injury in angiotensin-II infused rats .
  • Scientific Field: Click Chemistry

    • DL-Propargylglycine is a click chemistry reagent . It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
    • This property makes DL-Propargylglycine useful in the synthesis of complex molecules for various applications in medicinal chemistry and drug discovery .
  • Scientific Field: Nutritional Supplements

    • Amino acids and amino acid derivatives like DL-Propargylglycine have been commercially used as ergogenic supplements .
    • They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
    • They are recognized to be beneficial as ergogenic dietary substances .
  • Scientific Field: Enzyme Inhibition

    • DL-Propargylglycine is an irreversible inhibitor of the enzyme cystathionine γ-lyase (GCL) .
    • GCL is a key enzyme involved in glutathione synthesis and the metabolic transsulfuration pathway which regulates homocysteine concentration and mediates cysteine synthesis .
    • Treatment of animal disease models with DL-Propargylglycine was shown to alleviate symptoms of diseases that impair the formation or action of hydrogen sulfide (H2S) .
  • Scientific Field: Chemical Synthesis

    • DL-Propargylglycine, being a derivative of the amino acid glycine, can be used in the synthesis of a variety of chemical compounds .
    • Its unique structure allows it to react with a variety of other compounds, making it a valuable tool in the field of chemical synthesis .
  • Scientific Field: Vascular Endothelium Protection

    • DL-Propargylglycine has been studied for its potential protective effects on the vascular endothelium .
    • It has been found that DL-Propargylglycine can inhibit the production of hydrogen sulfide (H2S), which is known to have protective effects on the vascular endothelium .
  • Scientific Field: Chemical Industry

    • DL-Propargylglycine, due to its unique chemical structure, can be used in the synthesis of a variety of chemical compounds .
    • Its unique structure allows it to react with a variety of other compounds, making it a valuable tool in the field of chemical synthesis .

Safety And Hazards

DL-Propargylglycine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

DL-Propargylglycine has been studied for its potential therapeutic applications. For example, it has been found to protect against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress . Furthermore, it has been suggested that DL-Propargylglycine could be evaluated for repurposing as a pharmaceutical capable of mitigating the proteotoxic mechanisms driving neurodegenerative disorders .

Propiedades

IUPAC Name

2-aminopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYHPLMPMRKMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033465
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Propargylglycine

CAS RN

50428-03-0, 64165-64-6
Record name DL-Propargylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50428-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propargyl glycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-pentynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-aminopent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPARGYLGLYCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Propargylglycine
Reactant of Route 2
DL-Propargylglycine
Reactant of Route 3
DL-Propargylglycine
Reactant of Route 4
DL-Propargylglycine
Reactant of Route 5
DL-Propargylglycine
Reactant of Route 6
DL-Propargylglycine

Citations

For This Compound
1,950
Citations
NR Oosterhuis, ARS Frenay, S Wesseling, PM Snijder… - Nitric Oxide, 2015 - Elsevier
Hydrogen sulfide (H 2 S), carbon monoxide (CO) and nitric oxide (NO) share signaling and vasorelaxant properties and are involved in proliferation and apoptosis. Inhibiting NO …
Number of citations: 23 www.sciencedirect.com
X Zhou, S Tang, K Hu, Z Zhang, P Liu, Y Luo, J Kang… - Sleep and …, 2018 - Springer
… However, the effect of dl-propargylglycine (PAG), an effective inhibitor of cystathionine γ-lyase (CSE)-synthesized H 2 S, on the regulation myocardial injury remains controversial. …
Number of citations: 18 link.springer.com
H Kodama, H Mikasa, K Sasaki, S Awata… - Archives of Biochemistry …, 1983 - Elsevier
… increased with administration of DL-propargylglycine, but we could not detect NAc-cystathionine. Therefore, NAccystathionine from the liver samples of DLpropargylglycine-treated rats …
Number of citations: 21 www.sciencedirect.com
H Kodama, H Ikeda, S Awata… - Journal of …, 1985 - Wiley Online Library
… weight in relation to the dose of DLpropargylglycine. Cystathionine was found to be un… DL-propargylglycine. The concentration of taurine was similarly unaffected by DLpropargylglycine …
Number of citations: 20 onlinelibrary.wiley.com
N MIZOBUCHI, T AGETA, H KODAMA - Journal of Clinical …, 1990 - jstage.jst.go.jp
… quantify the DL-propargylglycine contents of tissues and urine of DL-propargylglycine-treated … metabolites identified in the urine of DL-propargylglycine-treated rats are present in any of …
Number of citations: 3 www.jstage.jst.go.jp
B Sun, D Feng, G Wang, X Yu, Z Dong, L Gao - Autoimmunity, 2020 - Taylor & Francis
Background Cows’ milk allergy (CMA) is a hypersensitivity immune reaction brought on by specific immunologic mechanisms to cow’s milk proteins. As one of the most common food …
Number of citations: 3 www.tandfonline.com
A Kawaji, K Yamauchi, S Fujii, R Natsuki… - Journal of …, 1992 - jstage.jst.go.jp
… The effects of phalloidin and oe—amanitin as toxins of Amanita species and DL-propargylglycine … DL— Propargylglycine slightly affected glycogenolysis. Phalloidin, which most affected …
Number of citations: 14 www.jstage.jst.go.jp
H Kodama, K Sasaki, N Mizobuchi… - Journal of …, 1988 - Wiley Online Library
… DLpropargylglycine-treated rats. The content of cystathionine in each cerebellar region and pineal body increased gradually when the dose of DL-propargylglycine … DL-prOpargylglyCine…
Number of citations: 6 onlinelibrary.wiley.com
M Johnston, D Jankowski, P Marcotte, H Tanaka… - Biochemistry, 1979 - ACS Publications
… [2-14C]-DL-Propargylglycine was prepared by using [ 14C] diethylacetamidomalonate (New … [a-2H]- and [a-3H] -DL-propargylglycine were prepared by hydrolysis of propargyl …
Number of citations: 107 pubs.acs.org
AS Frenay, NR Oosterhuis, PM Snijder, S Wesseling… - research.rug.nl
… DL-Propargylglycine reduces renal injury … CSE derived H2S synthesis can be inhibited with DL-propargylglycine (PAG)8,9 or by genetic … DL-Propargylglycine reduces renal injury …
Number of citations: 0 research.rug.nl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.